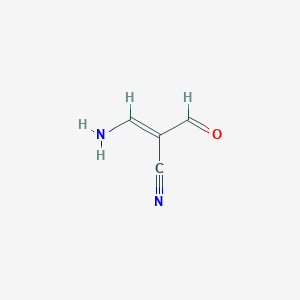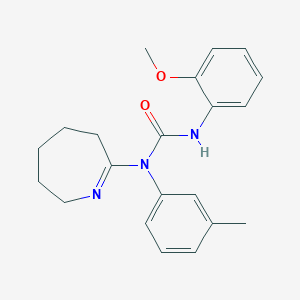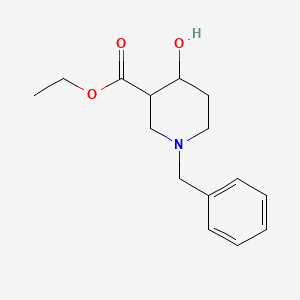
Ethyl 1-benzyl-4-hydroxypiperidine-3-carboxylate
Descripción general
Descripción
Ethyl 1-benzyl-4-hydroxypiperidine-3-carboxylate is a chemical compound that is part of a broader class of organic molecules with potential applications in medicinal chemistry and as ligands in coordination chemistry. While the specific compound is not directly mentioned in the provided papers, related compounds with benzyl and ethyl groups have been synthesized and characterized, indicating the interest in such structures for their chemical and biological properties .
Synthesis Analysis
The synthesis of related compounds often involves multi-step organic reactions, including condensation, cyclocondensation, and nucleophilic substitution reactions. For instance, the synthesis of ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate involved X-ray single crystal diffraction . Similarly, ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was synthesized through a 3+2 annulation method . Ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate was synthesized as a potent and specific inhibitor of aldose reductase . These methods could potentially be adapted for the synthesis of ethyl 1-benzyl-4-hydroxypiperidine-3-carboxylate.
Molecular Structure Analysis
The molecular structures of synthesized compounds are often confirmed using techniques such as NMR, mass spectrometry, UV-Vis, and CHN analysis, as well as X-ray crystallography . For example, the crystal structure of ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate was determined to be in the monoclinic space group with specific unit cell parameters . These techniques provide detailed information about the molecular geometry, bond lengths, and angles, which are crucial for understanding the properties of the compound.
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by their functional groups and molecular structure. For instance, Schiff base compounds synthesized from 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate showed intramolecular hydrogen bonding . The presence of electron-withdrawing or electron-donating groups can significantly affect the reactivity of the molecule in various chemical reactions, including oxidation and cycloaddition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. For example, the crystal packing of ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate is stabilized by weak intermolecular hydrogen-bonding interactions . The antioxidant properties of some derivatives were evaluated through DPPH and hydroxyl radical scavenging methods, indicating their potential as antioxidant agents . The antibacterial and immunobiological activities of ethyl-1-(4-aminosulfonylphenyl)-5-aryl-3-hydroxy-2-oxo-3-pyrroline-4-carboxylates were also studied, showing the biological relevance of these compounds .
Aplicaciones Científicas De Investigación
Synthesis of Complex Organic Compounds
Ethyl 1-benzyl-4-hydroxypiperidine-3-carboxylate is used in the synthesis of complex organic compounds. For example, it has been employed in the total synthesis of (±)-eburnamonine, a molecule of interest due to its potential medicinal properties (Imanishi et al., 1983).
Enzyme-Catalyzed Kinetic Resolution
This compound is significant in the field of enzyme-catalyzed kinetic resolutions. It has been used in studies involving enantioselective processes, such as the Pseudomonas fluorescens lipase-catalyzed asymmetric acylation, demonstrating its versatility in chemical synthesis (Solymár et al., 2004).
Creation of New Chemical Entities
Researchers have utilized ethyl 1-benzyl-4-hydroxypiperidine-3-carboxylate to develop new chemical entities, such as ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives. These new compounds have potential applications in various fields, including pharmaceuticals and materials science (Mohamed, 2014; 2021).
Structural and Conformational Studies
The compound is also used in structural and conformational studies. For instance, the conformation of the benzyl group in 4-benzyl-4-hydroxypiperidines has been analyzed, providing insights into molecular structure and behavior (Manimekalai et al., 2007).
Stereospecific Microbial Reduction
It serves as a substrate in stereospecific microbial reduction processes. This has been demonstrated in the production of ethyl cis-(3R,4R)-1-benzyl-3R-hydroxy-piperidine-4R-carboxylate, highlighting its utility in producing enantiomerically pure substances (Guo et al., 2006).
Organic Synthesis Applications
The compound finds various applications in organic synthesis. For instance, its derivatives have been used in the creation of unique organic frameworks, demonstrating its versatility in synthetic chemistry (Gentles et al., 1991).
Photodiode Applications
It has also found use in the field of materials science, particularly in the development of components for photodiodes. This underscores its potential in electronic and optoelectronic applications (Elkanzi et al., 2020).
Safety and Hazards
Ethyl 1-benzyl-4-hydroxypiperidine-3-carboxylate is classified under GHS07. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Mecanismo De Acción
Target of Action
Ethyl 1-benzyl-4-hydroxypiperidine-3-carboxylate is a complex organic compound that is used in the synthesis of various receptor agonists and antagonists . .
Mode of Action
It is known to be a reactant in the synthesis of various compounds, including receptor agonists and antagonists . These compounds can interact with their respective targets, leading to changes in cellular function.
Biochemical Pathways
The compound is used as a building block in the synthesis of various biochemical compounds . It is involved in the synthesis of chromeno[3,4-c]pyridin-5-ones , which are known to have various biological activities.
Result of Action
As a building block in the synthesis of various compounds, its effects would largely depend on the properties of the final product .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Ethyl 1-benzyl-4-hydroxypiperidine-3-carboxylate, it is recommended to be stored in a dark place, sealed, and at room temperature . These conditions help maintain the stability of the compound.
Propiedades
IUPAC Name |
ethyl 1-benzyl-4-hydroxypiperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-2-19-15(18)13-11-16(9-8-14(13)17)10-12-6-4-3-5-7-12/h3-7,13-14,17H,2,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPAPEDKCKNYLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CCC1O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-benzyl-4-hydroxypiperidine-3-carboxylate | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(3-Hydroxypiperidin-1-yl)-2-oxoethoxy]acetic acid](/img/structure/B3019576.png)
![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-4-pyrrolidin-1-ylpyrimidine](/img/structure/B3019580.png)




![4-methyl-2-(3-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B3019587.png)
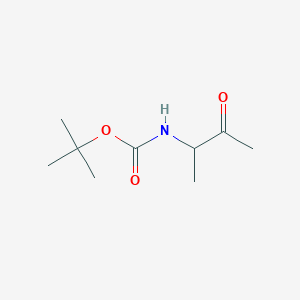
![1-(2,6-dimethylmorpholino)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B3019589.png)
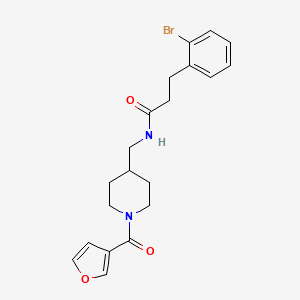

![2-Chloro-N-[(4-thiophen-2-ylphenyl)methyl]acetamide](/img/structure/B3019593.png)
